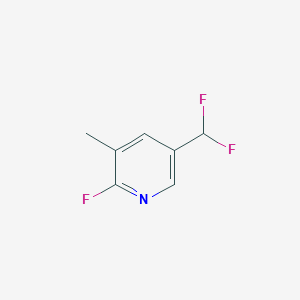
5-(Difluoromethyl)-2-fluoro-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-2-fluoro-3-methylpyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research, including medicinal chemistry and agrochemicals. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating agents under radical conditions . This process can be catalyzed by transition metals such as copper or nickel, which facilitate the formation of the difluoromethyl radical and its subsequent addition to the pyridine ring .
Industrial Production Methods
Industrial production of 5-(Difluoromethyl)-2-fluoro-3-methylpyridine may involve large-scale difluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-fluoro-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Cross-Coupling Reactions: The pyridine ring can participate in cross-coupling reactions with various electrophiles, leading to the formation of complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include difluoromethylating agents, transition metal catalysts (e.g., copper, nickel), and various nucleophiles and electrophiles . Reaction conditions often involve the use of radical initiators, solvents, and controlled temperatures to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include difluoromethylated pyridine derivatives, fluorinated heterocycles, and various substituted pyridines .
Scientific Research Applications
5-(Difluoromethyl)-2-fluoro-3-methylpyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique biological properties and ability to interact with biological targets.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Chemical Biology: It is used as a probe in chemical biology studies to investigate biological processes and pathways.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-fluoro-3-methylpyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with enzymes and receptors . This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Difluoromethyl)-2-fluoro-3-methylpyridine include other difluoromethylated pyridines and fluorinated heterocycles . Examples include:
- 5-Difluoromethyl-2-fluoropyridine
- 3-Difluoromethyl-2-fluoropyridine
- 2-Difluoromethyl-3-fluoropyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of difluoromethyl and fluoro groups on the pyridine ring enhances its reactivity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H6F3N |
|---|---|
Molecular Weight |
161.12 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-fluoro-3-methylpyridine |
InChI |
InChI=1S/C7H6F3N/c1-4-2-5(6(8)9)3-11-7(4)10/h2-3,6H,1H3 |
InChI Key |
YIQHJHHFCHTBIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



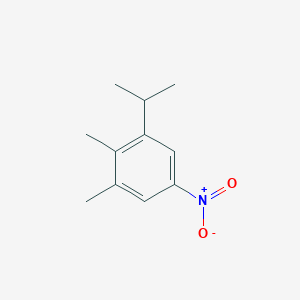

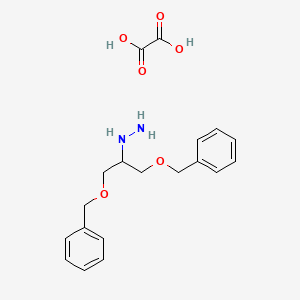
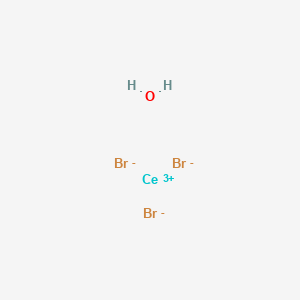
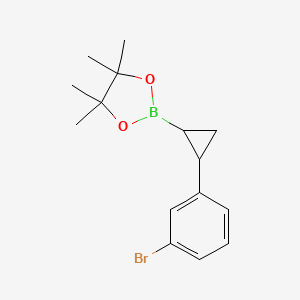
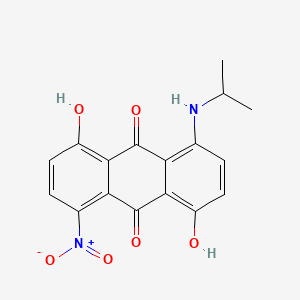
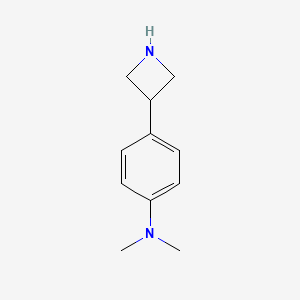
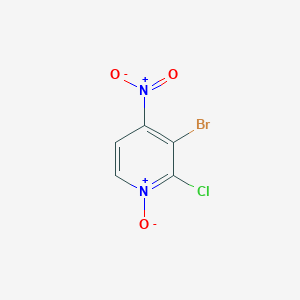

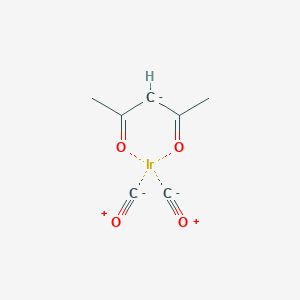
![6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13141291.png)

![sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141300.png)
